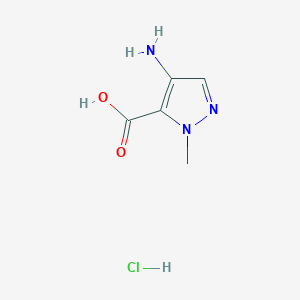

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic nomenclature of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The official IUPAC name designates this compound as this compound, which precisely describes the substitution pattern and salt formation. The nomenclature system begins with the core pyrazole ring structure, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 2.

The numbering system in pyrazole nomenclature assigns position 1 to the nitrogen atom bearing the hydrogen or substituent that initiates the ring numbering sequence. In this compound, the methyl group attached to position 1 establishes the numbering pattern, with the amino group located at position 4 and the carboxylic acid functionality at position 5. This systematic approach ensures unambiguous identification of the substitution pattern across different chemical databases and literature sources.

Alternative naming conventions for this compound reflect different organizational systems and historical naming practices. The compound appears in chemical databases under several synonymous names, including methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate for the corresponding ester derivative and 4-amino-2-methyl-2H-pyrazole-3-carboxylic acid hydrochloride, which represents an alternative tautomeric numbering system. The Chemical Abstracts Service has assigned the registry number 92534-70-8 to this specific hydrochloride salt form.

Database entries also recognize variations such as 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester for related compounds, and 4-amino-1-methylpyrazole-5-carboxylic acid for the free acid form. These naming variations reflect different chemical database conventions and the compound's appearance in various derivative forms across chemical literature.

Properties

IUPAC Name |

4-amino-2-methylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-8-4(5(9)10)3(6)2-7-8;/h2H,6H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFNDSYYKBHUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazine and Ethyl Cyanoacetate Derivatives

A patented method (CN105646357A) describes the synthesis of a closely related pyrazole amine compound, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, which can be hydrolyzed to the acid and then converted to the hydrochloride salt. The key steps are:

- Starting Materials: 40% methyl hydrazine aqueous solution and ethoxy methylene ethyl cyanoacetate.

- Solvent: Toluene.

- Process:

- Ethoxy methylene ethyl cyanoacetate is dissolved in toluene.

- Methyl hydrazine solution is added dropwise at 20–25°C, maintaining temperature at 22–30°C.

- After addition, the mixture is refluxed for 2 hours.

- The reaction mixture is cooled to 9–10°C, filtered, and dried to yield the pyrazole amine intermediate.

- Advantages: The process is simple, safe, environmentally friendly (no three-waste emissions), and suitable for industrial scale with high yield and purity.

| Parameter | Conditions | Notes |

|---|---|---|

| Methyl hydrazine conc. | 40% aqueous solution | |

| Solvent | Toluene | |

| Temperature | 20–25°C (addition), reflux (~110°C) for 2 h | |

| Reaction time | 1–3 h addition + 2 h reflux | |

| Yield | High, industrially viable |

This method emphasizes operational ease and environmental safety, making it a preferred industrial approach.

Halogenation and Amination Route

Another approach inspired by methods for related pyrazole derivatives involves:

- Step 1: Bromination of 1-methyl-pyrazole-5-ethyl carboxylate at the 4-position using bromine in an organic solvent at controlled temperature.

- Step 2: Nucleophilic substitution of the bromine with ammonia or ammonium hydroxide in the presence of a base (e.g., pyridine) under elevated temperature and pressure in a sealed reactor.

- Step 3: Workup includes solvent removal, washing with hydrochloric acid and water, and recrystallization to obtain the 4-amino derivative.

An example synthesis of a closely related compound, 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide, reports:

| Parameter | Conditions | Outcome |

|---|---|---|

| Bromination reagent | Bromine | |

| Amination reagent | Saturated ammonia ethanol solution | |

| Base | Pyridine | |

| Temperature | 80°C | |

| Reaction vessel | High-pressure autoclave | |

| Yield | 87.6% |

This method is adaptable for preparing 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid derivatives by modifying the side chain and carboxyl group.

Cyclization and Hydrolysis Route

Literature on pyrazole carboxylic acids suggests a common synthetic strategy involving:

- Cyclization: Condensation of ethyl acetoacetate with hydrazine derivatives (e.g., methyl hydrazine) under reflux in ethanol or DMF, forming the pyrazole ring with ester functionality.

- Hydrolysis: Subsequent hydrolysis of the ester group to the carboxylic acid under acidic or basic conditions.

- Salt Formation: Conversion of the free acid to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

Key parameters influencing yield and purity include:

| Parameter | Typical Range | Comments |

|---|---|---|

| Cyclization temperature | 80–120°C | Reflux conditions |

| Solvents | Ethanol, DMF, or THF | Solubility and reaction medium |

| Hydrolysis conditions | Acidic or basic aqueous medium | Controlled to avoid decomposition |

| Purification | Recrystallization | To obtain high purity salt |

This route is widely used in laboratory and industrial settings for pyrazole carboxylic acids.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Yield Range |

|---|---|---|---|---|

| Hydrazine + Ethyl Cyanoacetate (Patent CN105646357A) | 40% methyl hydrazine, ethoxy methylene ethyl cyanoacetate | Addition, reflux, filtration | Simple, safe, industrial scale | High (not specified) |

| Bromination + Amination (Patent CN103044331A) | 4-bromo-ethyl pyrazole ester, ammonia, pyridine | Bromination, amination, recrystallization | High yield, adaptable | ~87.6% |

| Cyclization + Hydrolysis + Salt Formation | Ethyl acetoacetate, methyl hydrazine, acid/base | Cyclization, hydrolysis, salt prep | Well-established, flexible | Moderate to high |

Research Findings and Notes

- The hydrazine-based method offers a greener and more cost-effective process, reducing hazardous waste, which is critical for industrial production.

- Bromination followed by amination allows selective functionalization at the 4-position, enabling the introduction of the amino group with good control.

- Cyclization and hydrolysis remain foundational steps in pyrazole chemistry, with reaction parameters optimized for yield and purity.

- The hydrochloride salt form improves compound stability and solubility, important for downstream pharmaceutical applications.

- Reaction monitoring techniques such as TLC and HPLC are essential to ensure completion and purity.

- Purification by recrystallization from solvents like ethyl acetate or acetone is common to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazole compounds.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4-amino pyrazoles exhibit notable anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor cell proliferation effectively. One study evaluated the antiproliferative activity of various aminopyrazole derivatives against multiple cancer cell lines, demonstrating significant cytotoxic effects .

Case Study Example:

- Compound Tested: Methyl 3-amino-5-(2-nitrophenyl)aminopyrazole-4-carboxylate

- Cell Lines: HeLa cells and others

- Findings: The compound showed promising anticancer activity with an IC50 value indicating effective inhibition of cell growth.

| Compound Name | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Methyl 3-amino-5-(2-nitrophenyl)aminopyrazole-4-carboxylate | HeLa | 1.76 ± 0.19 | Anticancer |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research demonstrated that specific derivatives can reduce inflammation in glial cells and offer neuroprotective effects in models of neurodegenerative diseases .

Agricultural Applications

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are utilized in developing pesticides and herbicides due to their effectiveness against various pests and plant diseases.

Case Study Example:

- Application: Synthesis of fungicides

- Findings: Compounds derived from this pyrazole have shown efficacy in reducing mycotoxin contamination in crops, making them valuable for agricultural applications .

| Application Type | Efficacy | Target Organism |

|---|---|---|

| Fungicide | High | Fusarium species |

| Herbicide | Moderate | Various weeds |

The biological activities attributed to 4-amino pyrazoles include:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related pyrazole derivatives (Table 1):

| Compound Name | CAS Number | Molecular Formula | Substituents | Functional Groups |

|---|---|---|---|---|

| 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride (Target) | 92534-70-8 | C₆H₈N₃O₂·HCl | 1-Me, 4-NH₂, 5-COOH | -COOH (salt), -NH₂, pyrazole |

| Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride | 1197234-53-9 | C₇H₁₁N₃O₂Cl | 1-Me, 4-NH₂, 5-COOCH₃ | -COOCH₃, -NH₂, pyrazole |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (Non-salt analog) | Not provided | C₁₁H₁₁N₃O₂ | 1-Ph, 3-Me, 5-COOH | -COOH, -NH₂, pyrazole |

| 4-Amino-1H-pyrazole-5-carboxamide hydrochloride (Carboxamide analog) | Not provided | C₄H₇N₃O·HCl | 4-NH₂, 5-CONH₂ | -CONH₂, -NH₂, pyrazole |

Key Observations:

Ester vs. Carboxylic Acid: The methyl ester analog (CAS 1197234-53-9) shares 100% structural similarity with the target compound except for the ester (-COOCH₃) group at C5 instead of a carboxylic acid (-COOH) . This substitution reduces hydrogen-bonding capacity and alters reactivity (e.g., ester hydrolysis to acid requires basic conditions, as seen in ).

Aromatic Substitution: The phenyl-substituted analog () exhibits a larger molecular weight (217.23 g/mol) and higher lipophilicity due to the aromatic ring, contrasting with the target’s methyl group at N1. Its melting point (156–157°C) suggests higher crystallinity compared to the target’s hydrochloride form, which likely has enhanced water solubility .

Physicochemical and Spectral Properties

- Solubility: Hydrochloride salts (e.g., target compound, yohimbine hydrochloride in ) generally exhibit improved aqueous solubility compared to free bases or acids. For example, nicardipine hydrochloride () demonstrates pH-dependent stability, a trait likely shared by the target compound.

- Spectral Data: The IR spectrum of the phenyl-substituted analog () shows peaks at 3389–3204 cm⁻¹ (-OH/-NH₂) and 1651 cm⁻¹ (C=O), which would differ in the target due to salt formation (e.g., attenuated -OH stretch from -COOH protonation).

Biological Activity

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative efficacy against similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C₆H₈ClN₃O₂, with a molecular weight of approximately 191.615 g/mol. The compound features a pyrazole ring with an amino group at the 4-position and a carboxyl group at the 5-position, which are critical for its biological activity.

Synthesis Methods:

The synthesis typically involves multi-step reactions, including:

- Cyclization of hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions.

- Purification through recrystallization from solvents like ethanol or methanol.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies demonstrated:

- Inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .

- Selectivity for cancer cells , as it showed minimal toxicity to normal fibroblast cells (80.06% growth) indicating a potential therapeutic window for cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- It demonstrated significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- A study indicated that similar pyrazole derivatives could inhibit microbial cell wall synthesis, contributing to their antibacterial effects.

Anti-inflammatory Effects

This compound has been investigated for anti-inflammatory properties:

- It was found to inhibit the production of pro-inflammatory cytokines in cell models, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme inhibition , where it binds to the active sites of specific enzymes, blocking their activity. This is particularly relevant in cancer metabolism and microbial growth pathways.

- Disruption of cellular processes , such as apoptosis in cancer cells and membrane integrity in bacteria.

Comparative Analysis with Similar Compounds

A comparison with other pyrazole derivatives highlights the unique activity profile of this compound:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | High | Moderate | Present |

| 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | Moderate | Low | Absent |

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Low | Moderate | Present |

This table illustrates that while several compounds exhibit anticancer or antimicrobial properties, this compound stands out due to its combined efficacy across multiple biological activities.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- Study on Cancer Cell Lines : A comprehensive evaluation of various aminopyrazoles indicated that structural modifications significantly affect anticancer potency. The presence of an amino group at the 4-position was crucial for maintaining activity against cancer cells .

- Antimicrobial Efficacy : Research involving agar diffusion techniques revealed that certain derivatives had superior antibacterial properties compared to standard antibiotics like ampicillin .

- Inflammation Models : Experimental models demonstrated that this compound could effectively reduce inflammation markers in vitro, suggesting potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride, and how can intermediates be characterized?

- Methodology :

-

Vilsmeier-Haack Reaction : A widely used method for pyrazole derivatives involves formylation of pyrazolones. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can undergo formylation to yield carbaldehyde intermediates .

-

Amination and Hydrolysis : Subsequent steps may include introducing the amino group via nucleophilic substitution (e.g., using NH₃/amines) and hydrolyzing the aldehyde to a carboxylic acid. Final treatment with HCl yields the hydrochloride salt.

-

Characterization : Use NMR (¹H/¹³C) to confirm substituent positions, IR for functional groups (e.g., carboxylic acid O-H stretch at ~2500-3000 cm⁻¹), and X-ray crystallography for structural validation (as demonstrated for related 4-aminopyrazoles) .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Formylation | POCl₃, DMF, 0–5°C, 4–6 hrs | |

| Amination | NH₃ (g), ethanol, reflux | |

| Hydrolysis | HCl (aq), 80°C, 12 hrs |

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Solubility : The hydrochloride salt enhances water solubility due to ionic character. However, the free base may show limited solubility in non-polar solvents.

- Stability :

- pH Sensitivity : The carboxylic acid group may protonate/deprotonate depending on pH, affecting solubility. Stability studies in buffers (pH 1–12) are recommended.

- Thermal Degradation : Monitor via TGA/DSC; related pyrazole-carboxylic acids decompose above 200°C .

- Storage : Store at 2–8°C under inert atmosphere to prevent hygroscopic degradation .

Q. How can researchers distinguish between regioisomers during synthesis?

- Analytical Strategies :

- NMR NOE Experiments : Detect spatial proximity of substituents (e.g., methyl group at N1 vs. other positions).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out unintended substitutions.

- Chromatography (HPLC/TLC) : Use polar stationary phases (C18) to separate isomers with subtle polarity differences .

Advanced Research Questions

Q. How can reaction yields be optimized for the Vilsmeier-Haack step in large-scale synthesis?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the formylation agent .

- Temperature Gradients : Optimize between 0°C (to control exothermicity) and room temperature (to accelerate reaction).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorinated derivatives) and adjust POCl₃ stoichiometry .

Q. How to resolve contradictions between spectral data and computational models for structural validation?

- Case Study : If X-ray data shows a planar pyrazole ring while DFT calculations predict slight distortion:

- Multi-Technique Validation : Cross-validate with 2D NMR (COSY, HSQC) to confirm coupling constants and substituent orientations .

- DFT Refinement : Adjust computational parameters (e.g., solvent dielectric constant in Gaussian simulations) to better match experimental IR/Raman spectra .

Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition studies?

- Hypothesis Testing :

- Docking Studies : Use PyRx/AutoDock to model interactions with target enzymes (e.g., cyclooxygenase-2). The carboxylic acid may form hydrogen bonds with active-site residues .

- Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition constants (Ki) and mechanism (competitive/non-competitive) .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Structure-Activity Relationship (SAR) Strategies :

- Substituent Effects : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to sterically shield the carboxylic acid from esterase-mediated hydrolysis .

- Prodrug Approaches : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability, with in vivo hydrolysis to the active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.